Cas no 19069-48-8 (1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-)
19069-48-8 structure
Product Name:1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
Numero CAS:19069-48-8
MF:C15H24
MW:204.351064682007
CID:133996
PubChem ID:521207
Update Time:2025-04-19
1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
- 2,6,6,8-TETRAMETHYLTRICYCLO[5.3.1.0(1,5)]UNDEC-8-ENE
- 2,6,6,8-TETRAMETHYLTRICYCLO[5.3.1.0~1,5~]UNDEC-8-ENE
- (+/-)-urabaine
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- AC1L4E32
- AC1Q585E
- AR-1B3956
- KST-1B0025
- Urabaine
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3.alpha.,3a.beta.,7.beta.,8a.alpha.)]-
- FT-0610508
- FT-0693131
- 68608-32-2
- ALPHA-CEDRENE
- 2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
- Cedrene
- Di-epi-.alpha.-cedrene
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
- 19069-48-8
- CHEBI:167345
- FT-0623525
- DTXSID00859378
- NS00012082
- Cedr-8-ene #
- IRAQOCYXUMOFCW-UHFFFAOYSA-N
-
- Inchi: 1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
- Chiave InChI: IRAQOCYXUMOFCW-UHFFFAOYSA-N
- Sorrisi: C123CC=C(C)C(C1)C(C)(C)C2CCC3C
Proprietà calcolate
- Massa esatta: 204.18792
- Massa monoisotopica: 204.187800766g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.94
- Punto di ebollizione: 124 °C
- Punto di infiammabilità: 110.2°C
- Indice di rifrazione: 1.515
- PSA: 0
- LogP: 4.41500
1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl- Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
19069-48-8 (1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-) Prodotti correlati
- 7785-26-4((-)-α-Pinene)
- 18431-82-8(Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-)
- 80-56-8(2-Pinene)
- 8007-12-3(Nutmeg oil)
- 469-61-4((-)-Cedrene)
- 7785-70-8((1R)-α-Pinene)
- 8008-45-5(Nutmeg Oil)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso